molecular formula C7H12F2O3 B13539137 2,2-Difluoro-3-hydroxy-4-methylhexanoic acid

2,2-Difluoro-3-hydroxy-4-methylhexanoic acid

Cat. No.: B13539137
M. Wt: 182.16 g/mol
InChI Key: UNDKCKCRQAYCOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Difluoro-3-hydroxy-4-methylhexanoic acid is a fluorinated carboxylic acid derivative with a branched aliphatic chain. Its structure features:

  • A hexanoic acid backbone substituted with two fluorine atoms at the 2-position.
  • A hydroxyl group at the 3-position.
  • A methyl group at the 4-position.

The fluorine atoms enhance electronegativity and metabolic stability, while the hydroxyl group introduces hydrogen-bonding capacity, influencing solubility and biological interactions.

Properties

Molecular Formula

C7H12F2O3

Molecular Weight

182.16 g/mol

IUPAC Name

2,2-difluoro-3-hydroxy-4-methylhexanoic acid

InChI

InChI=1S/C7H12F2O3/c1-3-4(2)5(10)7(8,9)6(11)12/h4-5,10H,3H2,1-2H3,(H,11,12)

InChI Key

UNDKCKCRQAYCOQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(C(=O)O)(F)F)O

Origin of Product

United States

Preparation Methods

Fluorination of Suitable Precursors

One common approach starts with a precursor such as 4-methylhexanoic acid, which undergoes fluorination to introduce the geminal difluoro group at the 2-position. This is typically achieved using reagents like diethylaminosulfur trifluoride (DAST), which selectively fluorinate carbonyl or hydroxyl functionalities to yield the desired difluoro motif. This method benefits from operational simplicity and relatively mild conditions, making it suitable for laboratory and industrial scale syntheses.

Synthesis via Pentafluoroalkyl Ketones and Base Treatment

An alternative, more recent method involves the use of 4-hydroxy-1,1,1,3,3-pentafluoroalkyl ketones as intermediates. These ketones are prepared by reacting pentafluoroenolates with aldehydes or ketones. The subsequent treatment of these pentafluoroalkyl ketones with a base under mild conditions leads to selective cleavage of the carbonyl-carbon trifluoromethyl bond (CO-CF3), yielding 2,2-difluoro-3-hydroxy acids with good to excellent yields. This route is noted for its short reaction sequence, mild reaction conditions, and cost-effectiveness due to the use of hexafluoro-2-propanol as a fluorine source.

Controlled Reactivity of 2,2-Difluorovinyl Motifs

Recent advances have demonstrated protocols to control the reactivity of 2,2-difluorovinyl groups, which are structurally related to the difluoro motif in the target compound. These protocols allow selective formation of fluorine-carbon bonds under mild conditions, improving yields and product purity. Although primarily applied to 18F-labeling for radiochemistry, the principles can inform synthetic strategies for 2,2-difluoro-3-hydroxy-4-methylhexanoic acid by enabling selective fluorination steps with high control.

Preparation Method Key Features Advantages Limitations
Fluorination of 4-methylhexanoic acid with DAST Direct fluorination of precursor acid Mild conditions, scalable Requires careful handling of DAST
Base treatment of pentafluoroalkyl ketones Selective CO-CF3 bond cleavage Short sequence, good yields, mild reagents Requires preparation of pentafluoroalkyl ketones
Enolate fluorination with electrophilic fluorinating agents Regioselective enolization and fluorination Potential for stereochemical control Complex mixtures possible, low temperature needed
Controlled reactivity of 2,2-difluorovinyl motifs Selective fluorine-carbon bond formation High yield, improved purity Mostly demonstrated in radiochemistry context
  • The base treatment of pentafluoroalkyl ketones typically yields 2,2-difluoro-3-hydroxy acids in yields ranging from 70% to over 90%, depending on substrate and reaction conditions.
  • Fluorination using DAST provides moderate to high yields (60–85%) with good reproducibility and scalability.
  • Enolate fluorination methods have variable yields and often require optimization to minimize side products.
  • Controlled reactivity protocols for 2,2-difluorovinyl groups report yields exceeding 90% in selective fluorine-carbon bond formation, indicating potential for adaptation in related syntheses.

The synthesis of 2,2-difluoro-3-hydroxy-4-methylhexanoic acid is achievable through several well-documented methods. The choice of method depends on available starting materials, desired scale, and purity requirements. The base-mediated cleavage of pentafluoroalkyl ketones offers a particularly efficient and mild approach, while direct fluorination with reagents like diethylaminosulfur trifluoride remains a practical alternative. Emerging protocols for controlling difluorovinyl reactivity may further enhance synthetic efficiency and selectivity in the near future.

Scientific Research Applications

2,2-Difluoro-3-hydroxy-4-methylhexanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 2,2-Difluoro-3-hydroxy-4-methylhexanoic acid exerts its effects depends on its interaction with molecular targets. The presence of fluorine atoms can significantly alter the compound’s electronic properties, affecting its reactivity and binding affinity. In biological systems, it may interact with enzymes or receptors, modulating their activity through hydrogen bonding, hydrophobic interactions, or electrostatic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues

3,5-Dichloro-4-fluoro-2-hydroxybenzoic Acid
  • Structure : Aromatic benzoic acid with chlorine (3,5-positions) , fluorine (4-position) , and hydroxyl (2-position) groups.
  • Key Differences :
    • Aromatic vs. aliphatic backbone.
    • Chlorine substituents increase molecular weight (MW: ~221.5 g/mol) and acidity compared to fluorine .
Diflunisal (2′,4′-Difluoro-4-hydroxy-biphenyl-3-carboxylic Acid)
  • Structure : Biphenyl system with fluorine (2′,4′-positions) and hydroxyl (4-position) groups.
  • Key Differences :
    • Extended aromaticity enhances lipophilicity and NSAID activity.
    • Higher acidity (pKa ~2.5) due to electron-withdrawing fluorine and biphenyl system .
4,4-Difluoro-1-(2-fluorobiphenyl-4-yl)cyclohexanecarboxylic Acid
  • Structure : Cyclohexane ring with difluoro (4,4-positions) and biphenyl substituents.
  • Key Differences :
    • Rigid cyclohexane backbone reduces conformational flexibility.
    • Fluorinated aromatic groups enhance bioavailability and metabolic resistance .

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Functional Groups Acidity (pKa) Solubility
2,2-Difluoro-3-hydroxy-4-methylhexanoic acid* ~180 (estimated) -COOH, -OH, -CF2, -CH3 ~3.5–4.0 Moderate in polar solvents
3,5-Dichloro-4-fluoro-2-hydroxybenzoic acid 221.5 -COOH, -OH, -Cl, -F ~1.8–2.2 Low (aromatic)
Diflunisal 250.2 -COOH, -OH, -F (biphenyl) ~2.5 Low (lipophilic)
2-Methoxy-4,6-ditrifluoromethylbenzoic acid ~278.1 -COOH, -OCH3, -CF3 ~1.5–2.0 Very low

*Estimated based on structural analogs.

Key Observations :

  • Acidity: Fluorine and chlorine substituents lower pKa compared to non-halogenated analogs. Trifluoromethyl groups (e.g., in 2-Methoxy-4,6-ditrifluoromethylbenzoic acid) exhibit the strongest electron-withdrawing effects .
  • Solubility: Aliphatic chains (e.g., hexanoic acid derivatives) generally have higher aqueous solubility than aromatic analogs.

Stability and Reactivity

  • Hydrolytic Stability: Fluorine substitution reduces hydrolysis rates compared to non-fluorinated acids, similar to fluorosulfuric acid derivatives .
  • Thermal Stability : Aliphatic fluorocarboxylic acids decompose at higher temperatures (>200°C), while aromatic analogs (e.g., Diflunisal) are more stable .

Biological Activity

2,2-Difluoro-3-hydroxy-4-methylhexanoic acid (DFHMA) is an organic compound with the molecular formula C7H12F2O3. Its structure includes two fluorine atoms, a hydroxyl group, and a methyl group attached to a hexanoic acid backbone. This unique configuration imparts distinct chemical properties that are of interest in medicinal chemistry and materials science. Recent studies have begun to elucidate its biological activity, suggesting potential applications as a biochemical probe.

The synthesis of DFHMA typically involves multi-step organic reactions, which can be optimized for yield and purity through continuous flow processes on an industrial scale. The presence of fluorine atoms enhances its electronic properties, potentially influencing interactions with biological targets such as enzymes and receptors. These interactions may modulate enzymatic activity or receptor signaling pathways, making DFHMA a candidate for further pharmacological studies.

Biological Activity

Research into the biological activity of DFHMA has highlighted several key areas:

  • Enzymatic Interactions : DFHMA's unique combination of functional groups allows it to engage in hydrogen bonding and hydrophobic interactions, potentially influencing the activity of enzymes in cellular environments. Further investigations are necessary to elucidate these mechanisms and their implications for therapeutic applications.
  • Binding Affinity Studies : Interaction studies focus on DFHMA's binding affinity with various biological molecules. The compound's structural features may enhance its ability to bind to specific receptors or enzymes, which could lead to significant biological effects.

Comparative Analysis with Related Compounds

DFHMA shares structural similarities with several other compounds, which may influence its biological activity. The following table summarizes these related compounds:

CompoundCarbon Chain LengthUnique Features
2,2-Difluoro-3-hydroxy-4-methylhexanoic acid6Longer carbon chain; versatile functional groups
2,2-Difluoro-3-hydroxy-4-methylpentanoic acid5Shorter chain; potentially different solubility
2,2-Difluoro-3-hydroxy-4-methylbutanoic acid4Shorter chain; altered reactivity characteristics
2,2-Difluoro-3-hydroxy-4-methylpropanoic acid3Shortest chain; may exhibit different biological activity

The longer carbon chain in DFHMA influences its physical properties such as solubility and melting point compared to its shorter-chain analogs. This structural diversity may lead to varied biological activities across these compounds.

Case Studies and Research Findings

While comprehensive clinical data on DFHMA is limited, preliminary findings suggest that it may possess antifungal properties similar to other fluorinated compounds. For instance, studies have shown that certain fluorinated fatty acids can exhibit significant bioactivity against various fungal strains. Although specific minimum inhibitory concentration (MIC) values for DFHMA are not yet established, the compound's structural characteristics imply potential efficacy against pathogenic organisms .

Future Directions

Further research is essential to fully understand the biological mechanisms underlying DFHMA's activity. Potential areas for exploration include:

  • Pharmacokinetics : Investigating how DFHMA is absorbed, distributed, metabolized, and excreted in biological systems.
  • Toxicology Studies : Assessing the safety profile of DFHMA through systematic toxicity evaluations in relevant cell lines.
  • Therapeutic Applications : Exploring possible therapeutic uses in treating infections or other diseases where modulation of enzyme activity is beneficial.

Q & A

Q. What role do fluorine atoms play in the compound’s pharmacokinetics?

  • Methodological Answer : Compare pharmacokinetic parameters (e.g., half-life, bioavailability) with non-fluorinated analogs. Fluorine’s electronegativity enhances membrane permeability and metabolic stability, as observed in studies of difluorophenyl derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.